S4-(2-Cyanoethyl)-4-thiothymidine
Description
S4-(2-Cyanoethyl)-4-thiothymidine is a chemically modified nucleoside derivative characterized by a sulfur atom replacing the oxygen at the 4-position of the thymidine pyrimidine ring, with an additional 2-cyanoethyl (SCH2CH2CN) protective group attached to the sulfur (Fig. 1). This compound is synthesized using phosphoramidite chemistry, where the 2-cyanoethyl group acts as a transient protecting moiety during solid-phase oligonucleotide synthesis . The synthetic route often employs Lawesson’s reagent for efficient thionation, significantly reducing reaction time and improving yields compared to traditional methods involving P2S5 or triazole derivatives .
Structurally, the 2-cyanoethyl group enhances stability during synthesis but requires deprotection (e.g., via methanolic ammonia) post-incorporation into oligonucleotides . Its primary applications include:
Properties
Molecular Formula |
C13H17N3O4S |
|---|---|
Molecular Weight |
311.36 g/mol |
IUPAC Name |
3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]sulfanylpropanenitrile |
InChI |
InChI=1S/C13H17N3O4S/c1-8-6-16(11-5-9(18)10(7-17)20-11)13(19)15-12(8)21-4-2-3-14/h6,9-11,17-18H,2,4-5,7H2,1H3/t9-,10+,11+/m0/s1 |
InChI Key |
NNFUOOPYEYBTCR-HBNTYKKESA-N |
Isomeric SMILES |
CC1=CN(C(=O)N=C1SCCC#N)[C@H]2C[C@@H]([C@H](O2)CO)O |
Canonical SMILES |
CC1=CN(C(=O)N=C1SCCC#N)C2CC(C(O2)CO)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparison of Structural and Functional Properties
DNA Incorporation and Stability
- 4-Thiothymidine (4ST) : Incorporates into DNA with near-natural efficiency due to structural similarity to thymidine. One study reported 1 substitution per 3×10⁶ thymidine nucleotides in 3T3 cells . Its 4-thio group enables UVA-triggered DNA damage in cancer cells .
- This compound: Requires enzymatic or chemical deprotection (e.g., dithiothreitol) post-synthesis for functional activity. In prodrug form (phosphorodiamidate derivative), cellular incorporation remains low, limiting therapeutic utility .
- 2ST : The 2-thio modification disrupts Watson-Crick base pairing, reducing duplex stability (ΔTm ≈ −5°C) and incorporation efficiency .
Photochemical Activity
- 4ST vs. This compound: Both absorb UVA light (~340 nm), but the cyanoethyl group in the latter may reduce photoactivation efficiency until deprotected .
- 4HT: Lacks photoreactive sulfur, limiting crosslinking applications but useful for non-destructive structural studies .
Key Research Findings and Contradictions
- Base-Pairing Effects : Contrary to early assumptions, 4-thio modifications induce only mild DNA destabilization (ΔTm ≈ −2°C), making them suitable for structural studies . However, 2ST causes more severe distortion .
- Enzymatic Processing : Terminal deoxynucleotidyl transferase (TdT) incorporates 4-thio-dUTP efficiently, but Co²⁺ buffers offer minimal enhancement compared to Mg²⁺ .
Preparation Methods
Starting Material and General Synthetic Strategy
The synthesis of S4-(2-Cyanoethyl)-4-thiothymidine typically begins with 4-thiothymidine (also known as 2'-deoxy-4-thiothymidine), a sulfur analog of thymidine where the oxygen at the 4-position of the pyrimidine ring is replaced by sulfur. This compound serves as the nucleoside core upon which further modifications are performed to introduce the 2-cyanoethyl group at the sulfur atom.
Thiation of Thymidine Derivatives to Obtain 4-Thiothymidine
One key preparative step involves the conversion of thymidine or its derivatives to 4-thiothymidine by oxygen-sulfur exchange at the C-4 carbonyl position. This is commonly achieved using Lawesson's reagent, a well-known thiation agent.
-
- The 5'-O-protected thymidine derivatives (e.g., 5'-O-benzoate esters) are treated with Lawesson's reagent under reflux conditions.
- The reaction selectively replaces the oxygen at the 4-position with sulfur, yielding 4-thiothymidine derivatives.
- Subsequent alkaline hydrolysis removes protecting groups to furnish free 4-thiothymidine.
References:
This method is described in the synthesis of 3'-azido-3'-deoxy-4-thiothymidine and related compounds, demonstrating effective thiation without compromising the nucleoside structure.
Introduction of the 2-Cyanoethyl Group at the Sulfur (S4) Position
The critical functionalization step to obtain this compound involves alkylation of the thiol group at the 4-position with a 2-cyanoethyl moiety.
-
- The free thiol group on 4-thiothymidine is reacted with a 2-cyanoethylating agent, such as 2-cyanoethyl bromide or 2-cyanoethyl diisopropylphosphoramidite, under basic conditions.
- Typical bases include potassium carbonate or sodium hydride to deprotonate the thiol, enhancing its nucleophilicity.
- The reaction is often performed in polar aprotic solvents like acetone or dimethylformamide (DMF) to facilitate nucleophilic substitution.
- The reaction is monitored by TLC or HPLC for completion.
-
- 2-Thiothymidine (4-thiothymidine) was suspended with potassium carbonate and 4-(chloromethyl)phenyl acetate in acetone and refluxed for several hours to achieve substitution at sulfur, a method adaptable for cyanoethylation.
- In a similar vein, phosphoramidite chemistry uses 2-cyanoethyl-N,N-diisopropylphosphoramidite reagents to introduce the 2-cyanoethyl group, especially in nucleoside phosphoramidite synthesis.
Detailed Reaction Conditions and Purification
| Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Thiation of thymidine | Lawesson's reagent | Toluene or CH2Cl2 | Reflux (approx. 80-110°C) | Several hours | Variable | Protecting groups on sugar moiety often used |
| Alkylation with 2-cyanoethyl | 2-Cyanoethyl bromide or phosphoramidite | Acetone, DMF, or CH2Cl2 | Room temp to reflux | 3-18 hours | 50-70 | Base: K2CO3 or NaH; inert atmosphere recommended |
| Work-up and purification | Aqueous washes, silica gel chromatography | - | Ambient | - | - | Recrystallization from ethanol or CH2Cl2 mixtures |
- Purification:
- After reaction completion, the mixture is typically quenched with water or aqueous acid/base to neutralize residual reagents.
- The organic phase is separated, dried over anhydrous magnesium sulfate, and concentrated.
- Crude products are purified by column chromatography on silica gel using hexane/ethyl acetate gradients or recrystallized from solvent mixtures (e.g., ethanol/dichloromethane) to obtain pure this compound.
Alternative Synthetic Routes and Scale-Up Considerations
- Some patents and research articles describe multi-step syntheses involving intermediate aldehydes and esters for related nucleoside analogs, emphasizing the need for selective protection and deprotection steps to achieve high purity and yield.
- Use of triethyl orthoacetate and other orthoesters in some steps improves reaction cleanliness and safety compared to methyl iodide alkylation, which is volatile and toxic.
- For industrial scale-up, solvent choice, reaction temperature, and reagent equivalents are optimized to maximize yield and minimize impurities.
- Electrochemical methods and chiral HPLC have been explored for purification and enantiomeric separation in related nucleoside syntheses.
Summary of Key Research Findings
- The sulfur substitution at the 4-position of thymidine is efficiently achieved using Lawesson's reagent, preserving the nucleoside integrity and enabling further functionalization.
- Alkylation at the sulfur with 2-cyanoethyl groups is feasible under mild basic conditions with good yields, facilitating the synthesis of this compound.
- Purification by recrystallization and chromatography ensures high-purity products suitable for biological evaluation.
- The use of phosphoramidite chemistry allows incorporation of the 2-cyanoethyl group in nucleoside phosphoramidites, important for oligonucleotide synthesis.
- Process improvements focus on safer reagents, solvent recovery, and minimizing chromatographic steps for scalability.
Concluding Remarks
The preparation of this compound is a multi-step process involving selective thiation of thymidine derivatives followed by alkylation at the sulfur atom with a 2-cyanoethyl group. The methods are well-documented in the literature and patents, with variations in reagents and conditions tailored to laboratory or industrial scales. The synthesis requires careful control of reaction parameters and purification to achieve high yields and product purity, supporting its application in medicinal chemistry research.
Q & A
Q. What methods are used to assess the photostability of S4-(2-Cyanoethyl)-4-thiothymidine under varying pH and irradiation conditions?
Methodological Answer: Photostability can be evaluated using UV-Vis spectroscopy to monitor absorbance changes at different pH levels (7–12), with pKa estimation via spectral shifts . FTIR-ATR spectroscopy identifies structural changes, such as CN bond stretching under alkaline conditions, while NMR and ESI-MS detect degradation products (e.g., thymidine, hydroxylated derivatives, and dimers) after prolonged irradiation (48 hours) . Short-term stability (≤2 hours) is confirmed using these techniques, critical for designing time-sensitive experiments .
Q. How does this compound incorporate into mammalian DNA, and what techniques quantify its phosphorylation and integration rates?
Methodological Answer: Incorporation is studied via radioactive labeling (e.g., H-4-thiothymidine) in cell cultures (e.g., mouse 3T3 cells). Thin-layer chromatography (TLC) separates nucleoside monophosphates and triphosphates, while DNA isolation and hydrolysis confirm integration ratios (1:3×10 thymidine nucleotides) . Conversion of 4-thiothymidine to thymidine via chemical reduction validates specificity in chromatographic analysis .
Q. What experimental models evaluate the photodynamic therapeutic potential of this compound?
Methodological Answer: UVA irradiation assays in human cell lines assess cytotoxicity via DNA damage markers (e.g., comet assays) and reactive oxygen species (ROS) detection . Comparative studies with thymidine controls isolate thiothymidine-specific effects, while computational modeling predicts triplet-state reactivity as a toxic intermediate .
Advanced Research Questions
Q. How can contradictions in photostability data (e.g., short-term stability vs. long-term degradation) be resolved methodologically?
Methodological Answer: Time-resolved ESI-MS and NMR track intermediate species during irradiation, distinguishing primary photoproducts (e.g., thymidine) from secondary dimers (S–S/S–O bridges) . Quantum yield calculations for degradation pathways and controlled pH/light intensity experiments isolate contributing factors .
Q. What synthetic strategies optimize the incorporation of this compound into oligodeoxynucleotides while minimizing decomposition?
Methodological Answer: Solid-phase 2-cyanoethylphosphoramidite chemistry is employed, with dimethylformamidine protection for guanosine to prevent ammonia-induced degradation during deprotection . Shortened ammonia treatment (1 hour at 55°C vs. 24 hours at room temperature) preserves integrity, validated by HPLC and mass spectrometry .
Q. How do ultrafast spectroscopic techniques and computational models elucidate the photophysical pathways of this compound?
Methodological Answer: Pump-probe transient absorption spectroscopy tracks intersystem crossing (ISC) to the triplet state within ~10 ps, supported by quantum chemical calculations of spin-orbit coupling and electronic structure . Normal mode analysis and density functional theory (DFT) correlate vibrational modes with ISC efficiency, providing mechanistic insights for phototoxicity .
Q. What analytical approaches distinguish between tautomeric forms of thiothymidine and their impact on base-pairing fidelity?
Methodological Answer: H-NMR and X-ray crystallography resolve tautomeric equilibria, while melting curve analysis of oligonucleotides paired with adenine/guanine quantifies mismatches . Comparative studies with 2-thiothymidine controls isolate structural effects of sulfur substitution at the 4-position .
Data Analysis and Contradiction Management
Q. How should researchers address discrepancies in reported phosphorylation rates of this compound across cell types?
Methodological Answer: Cross-validate using cell-specific nucleotide pool extraction followed by TLC and LC-MS/MS. Account for kinase expression variability (e.g., thymidine kinase-1 activity) via siRNA knockdown or enzymatic assays . Normalize incorporation rates to total DNA content and cell cycle phase .
Q. What statistical frameworks are recommended for analyzing Hi-C data involving this compound-modified DNA?
Methodological Answer: Merge replicate datasets (≥2 biological replicates) to reduce noise. Use non-parametric tests (e.g., Mann-Whitney U) for small sample sizes and Benjamini-Hochberg correction for multiple comparisons . Integrate computational tools like scipy for spatial conformation analysis .
Methodological Best Practices
Q. How can researchers ensure reproducibility in photostability experiments?
Methodological Answer: Standardize light sources (e.g., neon lamps, 400–700 nm) and irradiance levels (measured via radiometry). Include thymidine controls and internal standards (e.g., nitrobenzene) for spectroscopic calibration . Publish raw spectral data and irradiation protocols in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
